
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1H-pyrazol-1-yl)ethan-1-one. The reaction is catalyzed by triethylene diamine (DABCO) and carried out in tetrahydrofuran as the solvent . The process involves several steps, including substitution, reductive cyclization, oxidation, and condensation .
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. The raw materials used are easily available, and the reaction conditions are designed to be rapid, convenient, and environmentally friendly. The final product is obtained through vacuum concentration and recrystallization with ethyl acetate/n-hexane .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of new derivatives.
Cyclization Reactions: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Palladium acetate, 1’-binaphthyl-2,2’-bis-diphenylphosphine, and cesium carbonate in ethylene glycol dimethyl ether.
Oxidation Reactions: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in drug synthesis and other applications .
Scientific Research Applications
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Applied in the development of high-efficiency phosphorescent light-emitting diodes and solar cells.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Erdafitinib, it plays a crucial role in inhibiting fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- Quinalphos
- Quizalofop-p-ethyl
- Carbadox
- Mequindox
- Olaquindox
- Erdafitinib
Uniqueness
Compared to other quinoxaline derivatives, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stands out due to its specific structure, which allows it to be an effective intermediate in drug synthesis.
Properties
Molecular Formula |
C11H7BrN4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
7-bromo-2-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C11H7BrN4/c12-8-2-3-9-10(6-8)15-11(7-13-9)16-5-1-4-14-16/h1-7H |
InChI Key |
AXUNFDSSWQAMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


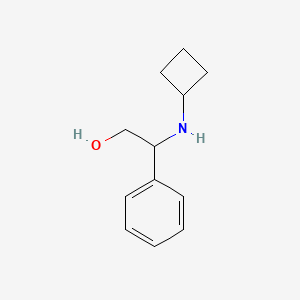
![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
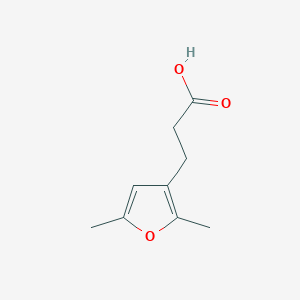
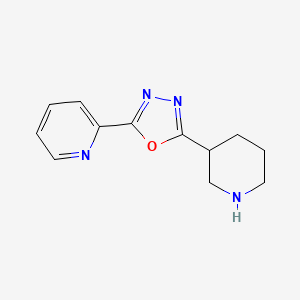
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
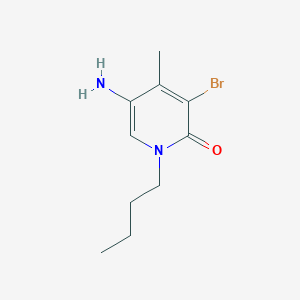

![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
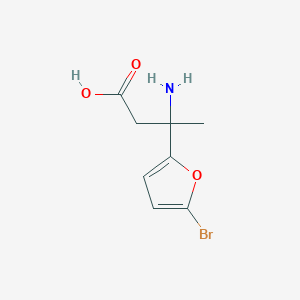
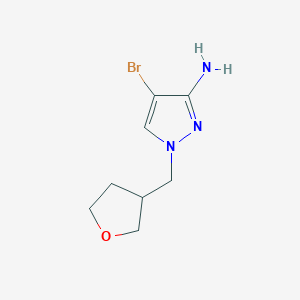
![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)

